4-氯-6-羟基喹啉

描述

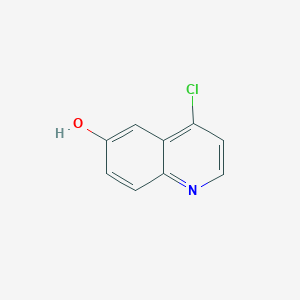

4-Chloro-6-hydroxyquinoline (4-Cl-6-HQ) is an organic compound that has been used in a variety of scientific applications. It is a white solid with a melting point of 217-218°C and a molecular weight of 183.5 g/mol. 4-Cl-6-HQ is a quinoline derivative and is a member of the quinoline family of compounds. It is an important intermediate in the synthesis of a variety of other compounds, and has been used in the synthesis of pharmaceuticals, dyes, and agrochemicals. It is also used as a corrosion inhibitor, a reagent for the determination of metals, and a stabilizer for rubber and plastic products. Additionally, 4-Cl-6-HQ has been studied for its potential applications in the biomedical field, including its potential use as an antimicrobial agent, an antioxidant, and an anti-inflammatory drug.

科学研究应用

癌症研究与治疗

4-氯-6-羟基喹啉及其衍生物,如氯喹(CQ)和羟氯喹(HCQ),在癌症研究和治疗中显示出潜力。CQ和HCQ是众所周知的抗疟药物,已被重新用于癌症治疗。临床前研究支持它们在抗癌治疗中的使用,特别是与传统抗癌治疗结合使用。这些药物可以使肿瘤细胞对各种药物产生敏感性,增强治疗活性。CQ和HCQ对癌细胞和肿瘤微环境产生影响,影响各种细胞通路和组分,如Toll样受体9、p53和CXCR4-CXCL12通路。它们抑制自噬通路的能力,阻碍受损细胞和物质的降解,被认为是它们主要的抗癌效应之一。然而,值得注意的是,CQ对癌细胞的敏感性作用可能独立于自噬抑制。这一方面在使用CQ或HCQ进行癌症治疗的临床试验中具有重要意义,当CQ治疗用于自噬研究中的细胞毒性分析时,需要谨慎(Verbaanderd等,2017) (Maycotte et al., 2012)。

抗微生物研究

在食品保鲜和药物开发的背景下,已经研究了4-氯-6-羟基喹啉及其类似物的抗微生物潜力。例如,苦瓜果实和4-甲基喹啉类似物显示出对食源性细菌的良好活性。这些发现表明这些化合物在开发环保型食品辅助剂和药物方面的潜力。4-氯喹啉是具有广泛应用的药剂的关键合成前体,包括抗微生物药剂(Kim et al., 2014) (Mao et al., 2014)。

神经疾病研究

氯喹醇,一种卤代的8-羟基喹啉,已被探索用于除了其抗微生物用途之外的活性。由于其能够结合铜并溶解脑中的β-淀粉样斑块,它显示出在治疗像阿尔茨海默病这样的神经疾病方面的潜力。尽管它与神经毒性的历史关联,但它在新适应症如癌症治疗的临床试验中的再次出现是值得注意的。了解氯喹醇的毒理学,特别是其神经毒性效应,在设计临床试验和治疗干预中至关重要(Mao & Schimmer, 2008)。

抗氧化剂/促氧化剂效应

已研究了4-羟基喹啉衍生物的结构与其抗自由基诱导的过氧化作用的抗氧化效应之间的关系。有趣的是,这些衍生物的抗氧化或促氧化效应不仅与分子结构相关,还与反应体系中的分布状态相关。这突显了这些衍生物,如7-氯-4-羟基喹啉,在开发抗氧化药物方面的潜力(Liu et al., 2002)。

化学合成与药物开发

4-氯-6-羟基喹啉在合成各种药理活性化合物中起着关键的中间体作用。例如,它的衍生物已被用作抗癌、抗疟疾、抗糖尿病和抗病毒药物的前体。合成过程涉及氯化和与各种亲核试剂的相互作用,产生在药物开发和治疗干预中发挥关键作用的化合物(Heiskanen & Hormi, 2009)。

安全和危害

4-Chloro-6-hydroxyquinoline should be handled with care. It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest. If swallowed, immediate medical assistance should be sought . It is also recommended to keep the substance in a dry, cool, and well-ventilated place and to keep the container tightly closed .

未来方向

Quinoline and its derivatives have attracted the interest of researchers due to their wide variety of applications in industrial and synthetic organic chemistry . Therefore, it is expected that future research will focus on developing new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment .

作用机制

Target of Action

4-Chloro-6-hydroxyquinoline, like other quinoline derivatives, has been found to exhibit a broad spectrum of bioactivities Quinoline derivatives have been known to target microbial viability and virulence machinery . In addition, some multi-substituted quinolines have been examined for their ability to trigger HIV-1 IN multimerisation via binding to an allosteric site .

Mode of Action

Quinoline derivatives are known to interact with their targets through different mechanisms of action . For instance, some quinoline derivatives have been found to bind to an allosteric site, triggering multimerisation .

Biochemical Pathways

For instance, some quinoline derivatives have been found to inhibit pyocyanin production, a virulence factor in Pseudomonas aeruginosa .

Pharmacokinetics

It is known that the presence of an electron-withdrawing group at the quinolone ring influences the redox properties affecting dna synthesis .

Result of Action

Quinoline derivatives have been known to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .

生化分析

Cellular Effects

It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

4-chloroquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-4-11-9-2-1-6(12)5-7(8)9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNPFPJBKLAQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593726 | |

| Record name | 4-Chloroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148018-29-5 | |

| Record name | 4-Chloroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

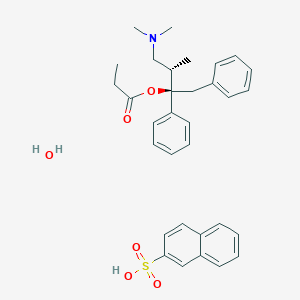

![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)